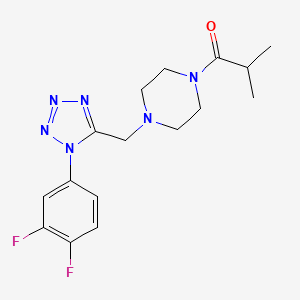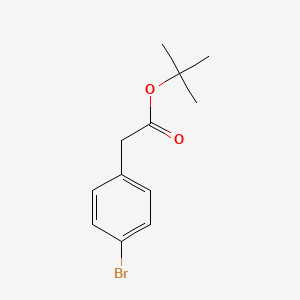
1-(4-((1-(3,4-二氟苯基)-1H-四唑-5-基)甲基)哌嗪-1-基)-2-甲基丙-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one is a synthetic compound primarily characterized by its unique structure, consisting of a tetrazole ring bonded to a difluorophenyl group, a piperazine moiety, and a ketone group
科学研究应用
Chemistry: 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one is used in the development of new synthetic methodologies and as an intermediate in the synthesis of more complex molecules. Its diverse reactivity provides a valuable platform for exploring novel reaction pathways.
Biology: This compound serves as a probe in biochemical studies to investigate protein-ligand interactions, enzyme kinetics, and receptor binding affinities. Its structure allows it to interact with biological macromolecules, providing insights into molecular mechanisms.
Medicine: In medicinal chemistry, 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one is investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anti-inflammatory activities. Its unique structure can be tailored to enhance specific biological activities, leading to the development of new drug candidates.
Industry: The compound's stability and reactivity make it suitable for use in various industrial applications, such as the production of specialty chemicals, agrochemicals, and materials science.
准备方法
Synthetic routes and reaction conditions: The synthesis of 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one can be approached through a multi-step process:
Starting Materials: The preparation begins with commercially available 3,4-difluoroaniline and suitable tetrazole precursors.
Formation of Tetrazole Ring: The tetrazole ring is typically synthesized through cycloaddition reactions involving azides and nitriles under controlled conditions, often utilizing catalysts or specific reagents.
Formation of Piperazine Derivative: The piperazine moiety is incorporated by reacting the intermediate tetrazole with piperazine derivatives, leading to the formation of the desired piperazine-substituted tetrazole intermediate.
Introduction of Ketone Group: Finally, the ketone functional group is introduced through an acylation reaction using suitable acylating agents, yielding the final compound.
Industrial production methods: In industrial settings, the synthesis of 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one can be optimized through scalable processes that emphasize cost-effectiveness and safety. Continuous flow synthesis, automated reaction monitoring, and advanced purification techniques are often employed to achieve high yields and purity.
Types of reactions it undergoes:
Oxidation: This compound may undergo oxidation reactions at the tetrazole ring or other susceptible sites, often resulting in the formation of corresponding oxides.
Reduction: Reduction reactions can target the ketone group, converting it into an alcohol or other reduced forms.
Substitution: The presence of the piperazine and difluorophenyl groups allows for nucleophilic substitution reactions, enabling functionalization at various positions.
Common reagents and conditions used in these reactions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under mild to moderate conditions.
Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.
Major products formed from these reactions:
Oxidation: Oxides or hydroxylated derivatives.
Reduction: Alcohol or alkane derivatives.
Substitution: Various substituted derivatives depending on the nucleophiles employed.
作用机制
The mechanism by which 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one exerts its effects involves interactions with specific molecular targets and pathways. Its binding to proteins or receptors can modulate their activity, leading to downstream effects. The tetrazole ring and difluorophenyl group play crucial roles in its binding affinity and specificity, influencing the compound's pharmacodynamics and pharmacokinetics.
相似化合物的比较
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one stands out due to its unique combination of structural features. Similar compounds include:
1-(4-(phenyl)-1H-tetrazol-5-yl)piperazin-1-yl derivatives: These lack the difluorophenyl substitution, affecting their reactivity and binding properties.
1-(3,4-difluorophenyl)piperazin-1-yl derivatives: These lack the tetrazole ring, influencing their pharmacological profiles.
Other tetrazole-containing piperazines: Variations in the substituents on the tetrazole ring and piperazine moiety can significantly impact their chemical behavior and applications.
By combining the tetrazole ring, difluorophenyl group, and piperazine moiety, 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one offers a distinctive profile that can be leveraged for various scientific and industrial applications.
属性
IUPAC Name |
1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N6O/c1-11(2)16(25)23-7-5-22(6-8-23)10-15-19-20-21-24(15)12-3-4-13(17)14(18)9-12/h3-4,9,11H,5-8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAISQKVQZCECAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2403481.png)


![Ethyl 7-ethoxy-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2403490.png)
![7-Fluoro-3-[[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2403491.png)
![(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2403492.png)



![5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2403498.png)
![4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol](/img/structure/B2403500.png)
![4-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]oxane-4-carboxamide](/img/structure/B2403501.png)
![N-({1-[3-(3-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2403502.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2403503.png)
